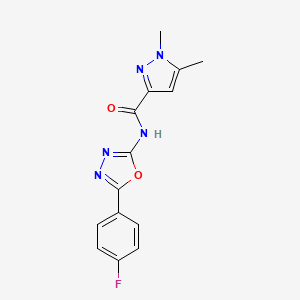

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

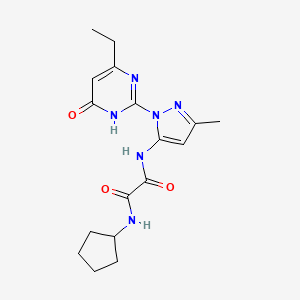

The synthesis of compounds related to N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves multi-step reactions starting from basic precursors to achieve the desired molecular architecture. In a similar context, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was reported using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . The process typically includes the formation of an intermediate which is further reacted to obtain the final compound. Another related synthesis involves the condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine derivative, which was prepared through cyclisation and saponification steps . These methods highlight the complexity and precision required in synthesizing such compounds, which are often designed for biological applications.

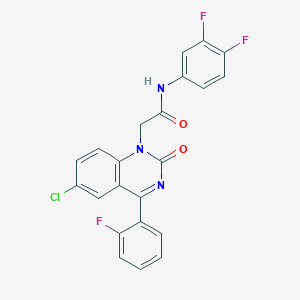

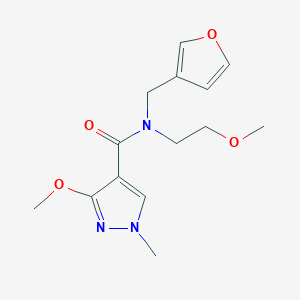

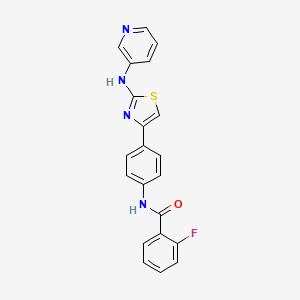

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of multiple functional groups and heterocyclic rings. For instance, the crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was determined to understand its conformation and potential interactions with biological targets . The presence of fluorine atoms is a common feature in these molecules, which can significantly influence their chemical behavior and biological activity due to the electronegativity and size of the fluorine atom.

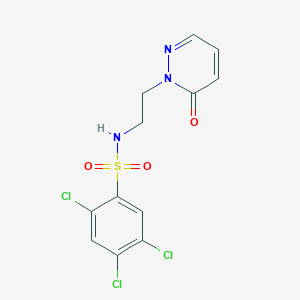

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, condensations, and cyclizations. These reactions are carefully orchestrated to ensure the correct placement of various substituents and to build the complex heterocyclic systems that define these molecules. The reactivity of the intermediate compounds is crucial for the successful synthesis of the final product. For example, the synthesis of fluorinated C-nucleosides involves selective fluorination at the sugar moiety, which is a critical step in obtaining the desired product .

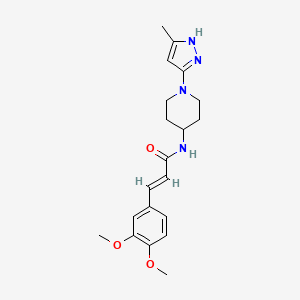

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecules, making them more suitable for potential therapeutic applications. The heterocyclic rings present in these compounds, such as pyrazole and oxadiazole, contribute to their chemical reactivity and the ability to interact with biological targets. The biological evaluation of these compounds often includes screening against various enzymes, such as alkaline phosphatases and nucleotidases, to assess their inhibitory potential and to understand their mechanism of action . The distinct inhibition of cancer cell proliferation by some of these compounds further underscores their potential in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide and its analogues have shown promising antitubercular activities. Ahsan et al. (2012) discovered that among several synthesized compounds, one specific analogue was notably active against Mycobacterium tuberculosis, demonstrating minimal inhibitory concentrations of 0.78 and 3.12μg/mL against different strains without any significant cytotoxicity (Ahsan et al., 2012).

Structural Characterization and Analysis

In-depth structural characterization and analysis have been performed on various analogues of this compound. For example, McLaughlin et al. (2016) identified and characterized a related compound obtained from an internet vendor, highlighting the importance of correct identification of research chemicals and their structural isomers (McLaughlin et al., 2016).

Antimicrobial and Antifungal Properties

Several studies have explored the antimicrobial and antifungal properties of this compound and its derivatives. For instance, Desai et al. (2016) synthesized fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs and tested them for in vitro antimicrobial activity and cytotoxicity, revealing notable antimicrobial properties (Desai et al., 2016). Similarly, Rai et al. (2009) synthesized novel oxadiazoles showing significant antibacterial activity against various bacterial strains (Rai et al., 2009).

Anti-inflammatory and Antiproliferative Activities

Some derivatives of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide have been investigated for their anti-inflammatory and antiproliferative activities. Sunder and Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Crystal Structure and Inhibitory Activities

Qi et al. (2015) focused on the synthesis and crystal structure determination of derivatives with potential xanthine oxidase inhibitory activity (Qi et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2/c1-8-7-11(19-20(8)2)12(21)16-14-18-17-13(22-14)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXVAEHDJJYEJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B3004726.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3004730.png)

![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B3004731.png)

![4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3004744.png)